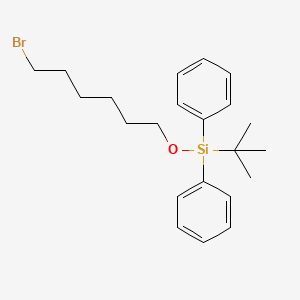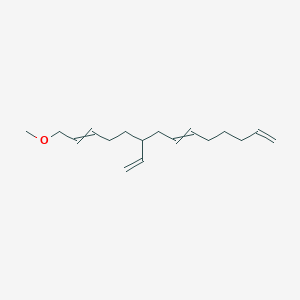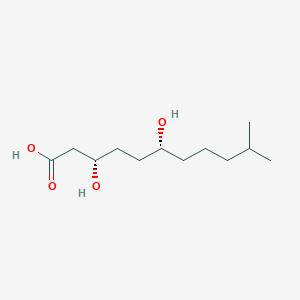
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its two hydroxyl groups and a methyl group attached to an undecanoic acid backbone, making it an interesting subject for studies in organic chemistry, biochemistry, and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the use of diborane in tetrahydrofuran (THF) for the reduction of a precursor compound, followed by oxidation using potassium permanganate and cupric sulfate . The reaction conditions are carefully controlled to maintain the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, cupric sulfate, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Diborane in THF is a common reducing agent.
Substitution: Halogenating agents like thionyl chloride or amine reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S,6R)-3,6-dihydroxy-10-methylundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chiral centers play a crucial role in its binding affinity and specificity. The compound can modulate enzyme activity by acting as a substrate or inhibitor, thereby influencing metabolic pathways and biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
(3S,6R)-6-methylpiperidine-3-carboxylate: Another chiral compound with similar stereochemistry but different functional groups.
(2S,6R)-lanthionine: A thioether-containing amino acid with structural similarities.
Uniqueness
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid is unique due to its specific combination of hydroxyl groups and a methyl group on an undecanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
163132-59-0 |
|---|---|
Fórmula molecular |
C12H24O4 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(3S,6R)-3,6-dihydroxy-10-methylundecanoic acid |
InChI |
InChI=1S/C12H24O4/c1-9(2)4-3-5-10(13)6-7-11(14)8-12(15)16/h9-11,13-14H,3-8H2,1-2H3,(H,15,16)/t10-,11+/m1/s1 |
Clave InChI |
YGSJKPPITBMSBE-MNOVXSKESA-N |
SMILES isomérico |
CC(C)CCC[C@H](CC[C@@H](CC(=O)O)O)O |
SMILES canónico |
CC(C)CCCC(CCC(CC(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-(4-Methylphenyl)-3-oxo-3-phenylpropyl]acetamide](/img/structure/B12566116.png)
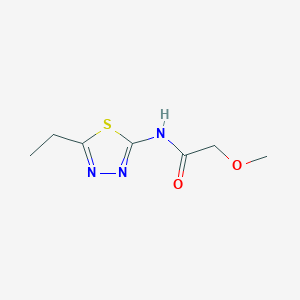

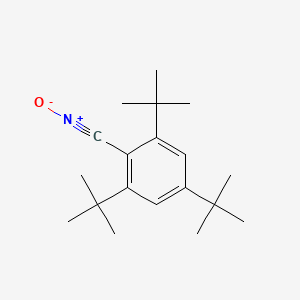

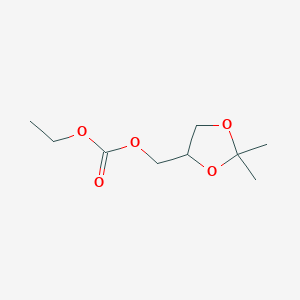

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)

